molecular formula C19H14ClN3O2S B2803106 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide CAS No. 180791-79-1

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B2803106
CAS No.: 180791-79-1
M. Wt: 383.85
InChI Key: HCGLWSZJIZKYSX-UHFFFAOYSA-N
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Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is a synthetic hybrid molecule of significant interest in medicinal chemistry research, combining a benzimidazole scaffold with an arylsulfonamide group. The benzimidazole moiety is a well-recognized "privileged" structure in drug discovery due to its widespread recurrence in therapeutically active compounds . This core is known to interact with a variety of biological targets and is associated with a broad spectrum of reported activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . The incorporation of the 4-chlorobenzenesulfonamide group further enhances its research potential, as this structural motif is frequently found in compounds investigated for their antitumor properties and their ability to inhibit specific enzymes like carbonic anhydrases . The specific substitution pattern, featuring the benzimidazole and sulfonamide units connected via a phenyl bridge, presents a unique molecular architecture for structure-activity relationship (SAR) studies. This compound is supplied as a high-purity material intended for biological screening and hit-to-lead optimization campaigns. It serves as a key intermediate for researchers exploring the mechanism of action of hybrid sulfonamide-benzimidazoles, which may involve cell cycle arrest or interactions with microtubules . Strictly for research applications in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-14-7-11-16(12-8-14)26(24,25)23-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)22-19/h1-12,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGLWSZJIZKYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 1H-benzimidazole-2-ylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions, particularly at the benzimidazole or phenyl rings, are common.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a catalyst such as palladium on carbon.

  • Substitution reactions often require strong bases or acids, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is its potential as an anticancer agent. Recent studies have indicated that this compound acts as a potent inhibitor of β-catenin, a key player in the Wnt signaling pathway that is often dysregulated in various cancers, including colorectal cancer.

  • Mechanism of Action : The compound inhibits Wnt-dependent transcription and significantly reduces the proliferation of cancer cell lines such as SW480 and HCT116. It has been reported to have an IC50 value of 0.12 μM against HCT116 cells, demonstrating superior efficacy compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) .
  • Case Study : In xenograft models using BALB/C nu/nu mice, this compound inhibited tumor growth and reduced expression levels of the proliferation marker Ki67, indicating its potential for further development as a therapeutic agent against colorectal cancer .

Enzyme Inhibition

The compound has shown efficacy in inhibiting various enzymes associated with cancer progression and metastasis. Specifically, it targets the β-catenin armadillo repeat domain, which is crucial for the regulation of gene expression involved in cell proliferation and survival.

Metabolic Stability

This compound exhibits higher metabolic stability compared to other reference compounds in liver microsome assays. This characteristic is vital for its potential as a drug candidate, as it may lead to improved bioavailability and reduced toxicity .

Development of Derivatives

Ongoing research aims to synthesize derivatives of this compound to enhance its potency and selectivity against specific cancer types. Structural modifications may lead to improved pharmacological profiles.

Clinical Trials

Future clinical trials will be essential to evaluate the safety and efficacy of this compound in humans. The results from preclinical studies provide a strong rationale for advancing this compound into clinical development.

Mechanism of Action

The mechanism by which N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide
  • Structure : Replaces the benzimidazole ring with an imidazole group.
  • Activity : Acts as a β-catenin inhibitor with enhanced antitumor activity (IC₅₀ = 0.8 µM against colorectal cancer cells) and improved metabolic stability due to reduced CYP3A4-mediated oxidation .
Compound B : 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)
  • Structure : Incorporates a 3-methoxybenzyl substituent and methyl groups on the benzimidazole ring.
  • Activity: No specific pharmacological data are provided, but the methoxy group may enhance lipophilicity and blood-brain barrier penetration compared to the target compound .
Compound C : B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline)
  • Structure : Substitutes the sulfonamide group with a methoxyaniline moiety.
  • Activity : Demonstrates PPARγ agonist activity, attenuating morphine-induced hyperalgesia in mice (ED₅₀ = 12 mg/kg) .
Compound D : B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide)
  • Structure : Contains an acetamide-linked benzimidazole-methoxy-phenyl chain.
  • Activity : Reduces spinal TNF-α expression by 40% in murine models of neuropathic pain .

Pharmacokinetic and Toxicity Profiles

  • Target Compound: No direct data. However, sulfonamide groups generally improve solubility but may carry sulfa-allergy risks.
  • Compound A : Reduced CYP3A4-mediated oxidation enhances half-life (t₁/₂ = 6.2 hours in rats) .
  • B1/B8 : Acute toxicity studies in mice show LD₅₀ > 500 mg/kg, indicating favorable safety margins .

Structural-Activity Relationship (SAR) Insights

Benzimidazole vs. Imidazole : The benzimidazole core (target compound) offers stronger DNA/enzyme binding than imidazole (Compound A) due to extended aromaticity.

Sulfonamide vs. Acetamide/Methoxy : Sulfonamide groups (target compound, Compound A) enhance solubility and target affinity compared to acetamide (B8) or methoxy (B1) substituents.

Substituent Effects : Bulky groups (e.g., 3-methoxybenzyl in Compound B) may hinder membrane permeability but improve target specificity.

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with sulfonamide moieties. The synthetic route typically involves the formation of the benzimidazole core followed by chlorination and sulfonamide coupling. The structural formula can be represented as follows:

C15H13ClN2O2S\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance, studies have shown that it significantly inhibits the proliferation of colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM, respectively . The mechanism involves the inhibition of β-catenin, a key regulator in Wnt signaling pathways associated with cancer progression.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. A study evaluated its efficacy against various bacterial strains, revealing that it possesses significant antibacterial properties, particularly against Gram-positive bacteria .

3. Antioxidant Effects

The antioxidant potential of this compound has been assessed through various assays. It has shown promising results in scavenging free radicals, which are implicated in oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for several enzymes involved in cancer metabolism and progression.
  • Modulation of Signaling Pathways : It interferes with critical signaling pathways such as Wnt/β-catenin, which is vital for cell proliferation and survival in cancer cells .
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Colorectal Cancer

In a preclinical model using HCT116 xenografts in BALB/C nu/nu mice, treatment with this compound resulted in a significant reduction in tumor volume and weight compared to control groups. The study also noted a decrease in Ki67 expression, a marker for cell proliferation .

Case Study 2: Antimicrobial Efficacy

A comparative study on various benzimidazole derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli when compared to other derivatives tested .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerSW4802
AnticancerHCT1160.12
AntimicrobialStaphylococcus aureus-
AntimicrobialEscherichia coli-
AntioxidantDPPH Assay-

Q & A

Q. What are the recommended methods for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzenesulfonamide?

Synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with a benzimidazole-containing precursor. Key steps include:

  • Precursor preparation : React 4-(1H-benzimidazol-2-yl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Adjust reaction time (12–24 hours) and temperature (0–25°C) to minimize side products like sulfonate esters .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO) and solve the structure using SHELXL software. Compare bond lengths (e.g., C–S: ~1.76 Å) and angles to DFT-calculated values .
  • NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.5 ppm for benzimidazole and sulfonamide groups) and chlorine substitution patterns via 1H^1H- and 13C^{13}C-NMR .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 426.3) .

Q. What preliminary assays are used to assess its biological activity?

  • In vitro enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2_2 hydration assays. IC50_{50} values < 100 nM suggest therapeutic potential .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare results to structurally related benzimidazole-sulfonamide hybrids .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological profile?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-chlorophenyl position enhances enzyme binding affinity but may reduce solubility. For example, replacing -Cl with -Br increases CA-II inhibition by 1.5-fold but lowers logP by 0.3 units .
  • Benzimidazole ring variation : Replacing benzimidazole with benzothiazole (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzenesulfonamide) alters selectivity toward tyrosine kinase receptors .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–10 µM) to rule out off-target effects at high doses.
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference (e.g., sulfonamide hydrolysis) affects activity .
  • Co-crystallization studies : Resolve binding mode ambiguities (e.g., competitive vs. allosteric inhibition) via X-ray structures of the compound-enzyme complex .

Q. What computational strategies are effective for optimizing its drug-like properties?

  • 3D-QSAR modeling : Use Schrödinger’s Phase module to align derivatives and generate predictive models for IC50_{50} values. Focus on electrostatic and hydrophobic fields near the sulfonamide group .
  • ADME prediction : Apply SwissADME to estimate bioavailability (e.g., topological polar surface area < 90 Å2^2) and blood-brain barrier penetration .
  • Molecular docking : Target CA-II (PDB: 3KS3) with Glide SP scoring to prioritize substituents with optimal hydrogen bonding (e.g., -NH2_2 at para position) .

Q. How can its pharmacokinetic profile be improved for in vivo studies?

  • Prodrug design : Conjugate the sulfonamide group with a hydrolyzable ester (e.g., acetyloxymethyl) to enhance oral absorption .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life and tumor targeting .

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